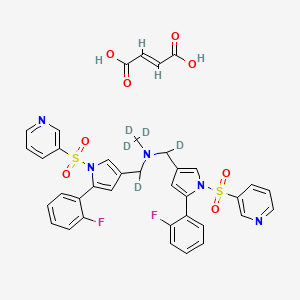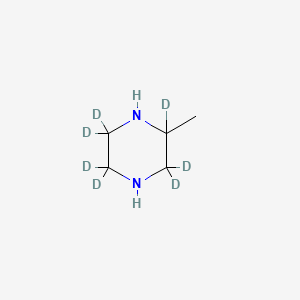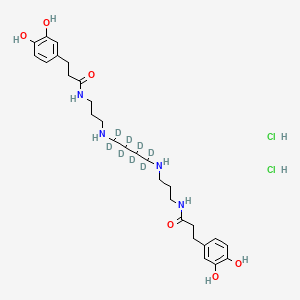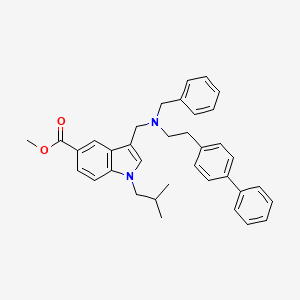
Vonoprazan impurity 11-d5 (fumarate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vonoprazan impurity 11-d5 (fumarate) is a deuterium-labeled compound used primarily in scientific research. It is a derivative of Vonoprazan, a potassium-competitive acid blocker used in the treatment of acid-related disorders. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various pharmacokinetic and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Vonoprazan impurity 11-d5 (fumarate) involves several steps. Initially, 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-formaldehyde reacts with methylamine to form a Schiff base. This Schiff base is then reduced to produce a crude Vonoprazan product. The crude product undergoes further purification to reduce impurities, resulting in Vonoprazan fumarate .
Industrial Production Methods
The industrial production of Vonoprazan impurity 11-d5 (fumarate) follows a similar synthetic route but on a larger scale. The process involves the use of large reaction tanks, controlled temperatures, and specific reagents to ensure high yield and purity. The final product is obtained through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Vonoprazan impurity 11-d5 (fumarate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the compound’s structure, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Vonoprazan impurity 11-d5 (fumarate) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in various chemical reactions, helping to study reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to understand the behavior of deuterium-labeled drugs in biological systems.
Medicine: It aids in pharmacokinetic studies, providing insights into drug absorption, distribution, metabolism, and excretion.
Industry: The compound is used in the development of new drugs and in quality control processes.
Wirkmechanismus
Vonoprazan impurity 11-d5 (fumarate) exerts its effects by inhibiting the H+, K±ATPase enzyme at the gastric parietal cell’s secretory surface. This inhibition leads to a reduction in gastric acid secretion. The deuterium atoms in the compound enhance its stability and alter its pharmacokinetic profile, making it a valuable tool in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vonoprazan: The parent compound, used as a potassium-competitive acid blocker.
Omeprazole: A proton pump inhibitor used for similar therapeutic purposes.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Vonoprazan impurity 11-d5 (fumarate) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracking in metabolic studies .
Eigenschaften
Molekularformel |
C37H31F2N5O8S2 |
|---|---|
Molekulargewicht |
780.8 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1,1,1-trideuterio-N,N-bis[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C33H27F2N5O4S2.C4H4O4/c1-38(20-24-16-32(28-10-2-4-12-30(28)34)39(22-24)45(41,42)26-8-6-14-36-18-26)21-25-17-33(29-11-3-5-13-31(29)35)40(23-25)46(43,44)27-9-7-15-37-19-27;5-3(6)1-2-4(7)8/h2-19,22-23H,20-21H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,20D,21D; |
InChI-Schlüssel |
FDILJBOHKQWQRO-PGHIIHCUSA-N |
Isomerische SMILES |
[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N(C([2H])C4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)CC4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)

![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)











